(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester
Description
(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a cyclohexyl ring, an ethylamino group, and a benzyl ester moiety
Properties
IUPAC Name |
benzyl N-[2-(ethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17-14-10-6-7-11-15(14)18-16(19)20-12-13-8-4-3-5-9-13/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCYRRMPHXLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171458 | |
| Record name | Carbamic acid, N-[2-(ethylamino)cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-56-6 | |
| Record name | Carbamic acid, N-[2-(ethylamino)cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(ethylamino)cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester typically involves the reaction of 2-ethylamino-cyclohexanol with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems and reactors ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary amines and alcohols.
Substitution: The major products are substituted carbamates and amines.
Scientific Research Applications
(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activities, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylamino-cyclohexyl)-carbamic acid methyl ester
- (2-Ethylamino-cyclohexyl)-carbamic acid ethyl ester
- (2-Ethylamino-cyclohexyl)-carbamic acid propyl ester
Uniqueness
(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is unique due to its benzyl ester moiety, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective or versatile.
Biological Activity
(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in relation to enzyme interactions and receptor modulation.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with an ethylamino group and a carbamic acid moiety linked to a benzyl ester. This unique structure contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering their activity and affecting physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated activity against certain bacterial strains. |
| Anticancer | In vitro studies suggest potential cytotoxic effects on cancer cell lines. |
| Neuroprotective | May offer protective effects in neurodegenerative models. |
| Anti-inflammatory | Exhibits properties that could reduce inflammation in relevant models. |
Anticancer Activity
A study investigated the efficacy of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation, with an IC50 value of approximately 25 µM in breast cancer cells. This suggests significant potential for further development as an anticancer agent.
Neuroprotective Effects
In a model of neurodegeneration, this compound was shown to reduce apoptosis in neuronal cells exposed to toxic agents. This effect was attributed to its ability to modulate signaling pathways involved in cell survival.
Anti-inflammatory Properties
Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The results showed a reduction in TNF-alpha and IL-6 levels when treated with the compound.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester | Moderate anti-inflammatory effects | Enzyme inhibition |
| (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester | Stronger anticancer properties | Receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
